1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate
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Overview
Description
1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate is an organic compound with the molecular formula C16H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate typically involves the reaction of 1,2-dimethyl-3-phenyl-3-pyrrolidinol with isobutyric acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinol derivatives.
Scientific Research Applications
1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
1,2-Dimethyl-3-phenyl-3-pyrrolidinol isobutyrate can be compared with other similar compounds such as:
1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate: Similar structure but with a butyrate ester group instead of isobutyrate.
1,2-Dimethyl-3-phenyl-3-pyrrolidinol acetate: Contains an acetate ester group.
1,2-Dimethyl-3-phenyl-3-pyrrolidinol propanoate: Contains a propanoate ester group.
The uniqueness of this compound lies in its specific ester group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
102280-74-0 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(1,2-dimethyl-3-phenylpyrrolidin-3-yl) 2-methylpropanoate |
InChI |
InChI=1S/C16H23NO2/c1-12(2)15(18)19-16(10-11-17(4)13(16)3)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
PNEKCZNQOVAYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C)(C2=CC=CC=C2)OC(=O)C(C)C |
Origin of Product |
United States |
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